1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. Key steps include:
Formation of the cyclopenta[c]pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Synthesis of the benzothiazole moiety: This often involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling of the piperidine ring: The piperidine-4-carboxamide structure is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial-scale production may employ optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be used to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the heterocyclic rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride can alter the functional groups, such as reducing amides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the heterocyclic rings or the piperidine moiety.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s heterocyclic structure allows it to bind selectively to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Comparison: Compared to these similar compounds, 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide may exhibit unique properties due to the specific substituents on the benzothiazole ring. These differences can influence the compound’s biological activity, selectivity, and pharmacokinetic profile, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-13-5-6-17-18(11-13)28-21(22-17)23-20(27)14-7-9-26(10-8-14)19-12-15-3-2-4-16(15)24-25-19/h5-6,11-12,14H,2-4,7-10H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNCOVGIEATQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.